5-Bromo-1,7-naphthyridine-3-carboxylic acid
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Overview
Description
5-Bromo-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 3rd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,7-naphthyridine-3-carboxylic acid typically involves the bromination of 1,7-naphthyridine-3-carboxylic acid. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Boronic acids or esters in the presence of a palladium catalyst and a base like potassium carbonate.
Major Products:
Substitution Products: Amino or thiol derivatives of the naphthyridine ring.
Oxidation Products: N-oxides or other oxidized derivatives.
Coupling Products: Aryl or vinyl-substituted naphthyridines.
Scientific Research Applications
5-Bromo-1,7-naphthyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: The compound is employed in the design of molecular probes and sensors for detecting biological analytes.
Mechanism of Action
The mechanism of action of 5-Bromo-1,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
1,7-Naphthyridine-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-1,7-naphthyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
5-Fluoro-1,7-naphthyridine-3-carboxylic acid: Contains a fluorine atom, which affects its electronic properties and interactions with biological targets.
Uniqueness: 5-Bromo-1,7-naphthyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable scaffold in drug discovery and material science.
Properties
IUPAC Name |
5-bromo-1,7-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-11-4-8-6(7)1-5(2-12-8)9(13)14/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTFLGYXIKJWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=CN=CC(=C21)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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